2-(3,4-Dichlorophenoxy)propanoic acid

Descripción

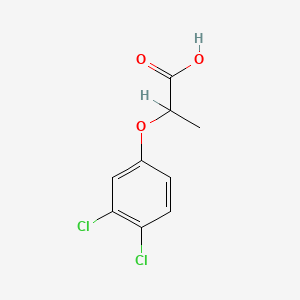

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dichlorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-6-2-3-7(10)8(11)4-6/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIPAGODSEBNAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00954690 | |

| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3307-41-3 | |

| Record name | 3,4-DP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003307413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dichlorophenoxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00954690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Production Methodologies of 2 3,4 Dichlorophenoxy Propanoic Acid

Established Synthetic Pathways for Phenoxypropanoic Acid Derivatives

The most common and well-established method for synthesizing phenoxypropanoic acid derivatives, including 2-(3,4-Dichlorophenoxy)propanoic acid, is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloalkanoic acid or its ester by a phenoxide ion.

The general pathway can be outlined as follows:

Formation of the Phenoxide: 3,4-Dichlorophenol is treated with a base, typically an alkali metal hydroxide (B78521) such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group and form the corresponding sodium or potassium 3,4-dichlorophenoxide. This salt is a potent nucleophile.

Nucleophilic Substitution: The phenoxide is then reacted with a 2-halopropanoic acid, most commonly 2-chloropropanoic acid or its ester. The phenoxide ion displaces the halide from the alpha-carbon of the propanoic acid moiety, forming the ether linkage.

A historical perspective on the synthesis of the related dichlorprop (B359615) (the 2,4-dichloro isomer) illustrates the potential for the formation of various chlorinated phenoxypropanoic acids depending on the purity of the starting dichlorophenol. researchgate.net

| Starting Chlorophenol | Resulting Phenoxypropanoic Acid By-product |

| 2-Chlorophenol (B165306) | 2-Chlorophenoxypropanoic acid (2-CPP) |

| 4-Chlorophenol (B41353) | 4-Chlorophenoxypropanoic acid (4-CPP) |

| 2,6-Dichlorophenol | 2,6-Dichlorophenoxypropanoic acid (2,6-DCPP) |

| 2,4,6-Trichlorophenol | 2,4,6-Trichlorophenoxypropanoic acid (2,4,6-TCPP) |

This table illustrates potential by-products in the synthesis of dichlorophenoxypropanoic acids based on impurities in the starting phenol, as adapted from a 1950s synthesis of dichlorprop. researchgate.net

Advancements in Stereoselective Synthesis of Enantiomers (e.g., R-isomer)

This compound possesses a chiral center at the second carbon of the propanoic acid chain, meaning it exists as two enantiomers: (R)-2-(3,4-Dichlorophenoxy)propanoic acid and (S)-2-(3,4-Dichlorophenoxy)propanoic acid. In many phenoxypropanoic acid herbicides, the herbicidal activity is primarily associated with the R-enantiomer. Consequently, there has been a significant focus on developing stereoselective synthetic methods to produce the R-isomer preferentially, which is more efficient and reduces the environmental load of the less active S-isomer.

Historically, these compounds were often produced as a racemic mixture (a 1:1 ratio of R and S enantiomers). However, modern synthetic chemistry has evolved to allow for the production of enantiomerically pure forms.

One notable advancement in the stereoselective synthesis of related R-phenoxypropanoic acids involves starting with a chiral precursor. For instance, a method has been developed for the synthesis of R-2-phenoxypropionic acid that begins with L-alanine, a naturally occurring amino acid with the desired stereochemistry. The process involves two main steps:

Diazotization and Chlorination of L-alanine: L-alanine is converted to S-2-chloropropionic acid. This reaction proceeds with retention of configuration at the chiral center.

Etherification: The resulting S-2-chloropropionic acid is then reacted with the desired phenol (in this case, 3,4-dichlorophenol) via the Williamson ether synthesis. This step proceeds with an inversion of stereochemistry (an SN2 mechanism), resulting in the formation of the desired R-phenoxypropanoic acid.

Enzymatic resolution is another powerful technique. This involves using enzymes, such as lipases, that can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two. For example, in a racemic mixture of a phenoxypropanoic acid ester, a lipase might selectively hydrolyze the S-ester, leaving the R-ester unreacted and allowing for its separation. researchgate.net

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and reducing costs in both academic and industrial settings. For the synthesis of phenoxypropanoic acids, several parameters can be adjusted.

Solvent and Catalyst Systems: The choice of solvent can influence the reaction rate and yield. While water can be used, organic solvents are also employed. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, can be used to facilitate the reaction between the aqueous phenoxide solution and an organic phase containing the haloalkanoic acid ester, often leading to improved yields and milder reaction conditions.

Temperature and Reaction Time: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesirable by-products. The optimal temperature is therefore a balance between reaction speed and selectivity.

Microwave-Assisted Synthesis: A significant advancement in the optimization of organic reactions is the use of microwave irradiation. For Williamson ether synthesis, microwave heating has been shown to dramatically reduce reaction times from hours to minutes and, in some cases, increase yields. This is due to the efficient and direct heating of the reaction mixture.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Often requires several hours of refluxing. | Can be reduced to a few minutes. |

| Temperature | Relies on conventional heating methods. | Allows for rapid and uniform heating to high temperatures. |

| Yield | Variable, can be lower. | Often results in improved yields. |

This table provides a general comparison of conventional heating versus microwave-assisted synthesis for reactions like the Williamson ether synthesis.

Methodologies for Minimizing By-products and Impurities

The purity of the final this compound product is critical. Several by-products and impurities can arise during synthesis.

Starting Material Purity: As indicated in section 2.1, the purity of the starting 3,4-dichlorophenol is paramount. Isomeric dichlorophenols or other chlorinated phenols present as impurities in the starting material will also react to form their corresponding phenoxypropanoic acids, which can be difficult to separate from the desired product. researchgate.net

Control of Reaction Conditions: One of the main by-products in the Williamson ether synthesis of phenoxyalkanoic acids is the corresponding hydroxyalkanoic acid (in this case, lactic acid). This is formed by the hydrolysis of the 2-halopropanoic acid. A patented method to minimize this involves carefully controlling the amount of water in the reaction mixture. By continuously or intermittently removing water as the reaction proceeds, the hydrolysis of the haloalkanoic acid is suppressed, leading to a higher yield of the desired ether and a purer product. google.com

Post-Reaction Purification: After the reaction is complete, a series of work-up and purification steps are necessary to isolate the this compound. This typically involves:

Acidification: The reaction mixture, which is basic, is acidified with a mineral acid. This protonates the carboxylate group, causing the free acid to precipitate out of the aqueous solution.

Extraction: The product can be extracted into an organic solvent to separate it from inorganic salts and other water-soluble impurities.

Crystallization: The final purification is often achieved by crystallization from a suitable solvent, which can yield a product with high purity.

Mechanistic Insights into the Biological Activity of 2 3,4 Dichlorophenoxy Propanoic Acid in Plant Systems

Primary Mode of Action: Inhibition of Acetyl-CoA Carboxylase (ACCase)

The principal mechanism of action for aryloxyphenoxypropionate herbicides is the potent inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase). researchgate.netucanr.edu This enzyme is pivotal in plant metabolism, as it catalyzes the first committed step in the biosynthesis of fatty acids. mdpi.comfrontiersin.org By blocking ACCase, 2-(3,4-Dichlorophenoxy)propanoic acid effectively shuts down the production of malonyl-CoA, a crucial building block for fatty acids. researchgate.netscielo.br This disruption of lipid synthesis is the primary herbicidal effect. researchgate.net

Molecular Interactions with ACCase Enzyme Complexes

Acetyl-CoA Carboxylase in grasses exists as a large, multi-domain enzyme located in the plastids. Herbicides like this compound bind to the carboxyltransferase (CT) domain of the ACCase enzyme. frontiersin.orgacs.orgnih.gov This binding is non-competitive with the enzyme's substrates (acetyl-CoA, ATP, and bicarbonate) and effectively blocks the transfer of a carboxyl group to acetyl-CoA, the second step in the catalytic reaction. acs.orgnih.govdatapdf.com

The interaction occurs at a specific binding site at the interface of the CT domain dimer. nih.gov The precise fit and binding are stereoselective, with the R-enantiomer of phenoxypropionic acids being significantly more active than the S-enantiomer. acs.orgnih.gov This selectivity is due to the specific conformation the R-isomer can adopt, which fits snugly into a hydrophobic pocket created at the dimer interface. acs.orgnih.gov Key amino acid residues within this binding site, such as tyrosine and serine, can form hydrogen bonds or pi-pi stacking interactions with the herbicide molecule, stabilizing the inhibitor-enzyme complex. acs.orgnih.gov Mutations in the gene encoding the ACCase enzyme that alter key amino acids in this binding pocket can lead to herbicide resistance by preventing the inhibitor from binding effectively. frontiersin.orgnih.gov

Impact on Lipid Biosynthesis and Membrane Integrity

The inhibition of ACCase leads to a rapid cessation of de novo fatty acid synthesis in the plastids of susceptible plants. mdpi.comscielo.br Fatty acids are the fundamental components of all cellular membranes, including the plasma membrane and organellar membranes (e.g., chloroplasts and mitochondria). mdpi.com Without a continuous supply of new fatty acids, the plant cannot produce the phospholipids (B1166683) and galactolipids necessary to build new membranes for cell growth, division, and repair. scielo.bryoutube.com

This halt in lipid production compromises the structural and functional integrity of existing cell membranes. scielo.brscielo.br The membranes lose their fluidity and selective permeability, leading to the uncontrolled leakage of ions and cellular contents. scielo.brplos.org This loss of compartmentalization disrupts cellular homeostasis and is a critical factor leading to cell death. scielo.brresearchgate.net The damage is most pronounced in regions of active growth, such as meristems, where the demand for new membrane synthesis is highest. ucanr.eduscielo.br

Physiological Responses to ACCase Inhibition in Susceptible Plants

The biochemical disruption caused by ACCase inhibition triggers a cascade of physiological responses that culminate in the death of susceptible plants. These responses are visible as symptoms that develop over several days.

Cellular and Subcellular Effects Leading to Plant Disruption

Following application, the herbicide is absorbed by the leaves and translocated via the phloem to areas of active growth, particularly the meristematic tissues in shoots and roots. ucanr.eduncsu.edu The inhibition of fatty acid synthesis in these regions prevents the formation of new cells, leading to a rapid cessation of growth. ncsu.edu

Visible symptoms typically appear within one to three weeks. ncsu.edu At the subcellular level, the lack of lipids leads to the breakdown of chloroplast and mitochondrial membranes, impairing photosynthesis and respiration. scielo.br Macroscopically, this manifests as chlorosis (yellowing) of the newest leaves, followed by necrosis (tissue death). ucanr.edu A characteristic symptom of ACCase inhibitor activity is the disintegration of meristematic tissue at the growing points, which turn brown and mushy, a condition often referred to as "deadheart". ucanr.edu

| Affected Area | Cellular/Subcellular Effect | Resulting Symptom |

|---|---|---|

| Meristems (Growing Points) | Inhibition of cell division and membrane synthesis. | Growth cessation, "deadheart" (rotting of new growth). ucanr.edu |

| Young Leaves | Disruption of chloroplast membrane integrity. | Chlorosis (yellowing) followed by necrosis (browning/death). ucanr.edu |

| Cellular Membranes | Loss of integrity and increased permeability. | Leakage of cellular contents, leading to cell death. scielo.brplos.org |

| Overall Plant | Systemic translocation to active growth regions. | Widespread necrosis and eventual plant death. ncsu.edu |

Induction of Oxidative Stress in Plant Tissues

While ACCase inhibition is the primary mode of action, a secondary but significant effect is the induction of severe oxidative stress. researchgate.netsdiarticle3.com The disruption of normal cellular processes, including mitochondrial and peroxisomal metabolism, leads to the overproduction of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) and superoxide (B77818) radicals. scielo.brnih.gov

ROS are highly reactive molecules that can cause widespread damage to cellular components. nih.gov They attack and oxidize vital macromolecules, including lipids (leading to membrane lipid peroxidation), proteins (causing enzyme inactivation), and nucleic acids. sdiarticle3.comresearchgate.net This cascade of oxidative damage exacerbates the membrane damage initiated by lipid synthesis inhibition and accelerates cell death. researchgate.netplos.org In susceptible plants, the endogenous antioxidant defense systems are overwhelmed by the rapid generation of ROS, leading to a state of severe cellular toxicity. scielo.brekb.eg

Influence on Ethylene (B1197577) Evolution in Susceptible vs. Resistant Biotypes

Herbicidal stress, including that from phenoxy herbicides, often triggers the production of the plant stress hormone ethylene. nih.govunl.edu In susceptible plants, application of the herbicide leads to a significant burst in ethylene synthesis. nih.gov This induced ethylene production is part of a general stress response and is linked to the acceleration of senescence (aging) and necrosis, contributing to the rapid development of injury symptoms. youtube.comnih.gov

| Plant Biotype | Response to Herbicide | Ethylene Evolution | Physiological Outcome |

|---|---|---|---|

| Susceptible | High sensitivity, ACCase inhibition, oxidative stress. | Rapid and significant increase. nih.gov | Accelerated senescence, necrosis, and plant death. nih.gov |

| Resistant | Low sensitivity, functional ACCase or enhanced metabolism. | Minimal or no significant increase. nih.gov | Survival and continued growth. |

Comparative Analysis with Other Herbicide Classes (e.g., Auxinic Herbicides) in terms of Action Pathways

This compound, also known as Dichlorprop (B359615), is classified as a synthetic auxin herbicide. herts.ac.ukwikipedia.org Its mechanism of action involves mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in the death of susceptible plants. ontosight.aiunl.edu This mode of action, while specific, shares conceptual similarities and distinct differences with other auxinic herbicides and other major herbicide classes.

Synthetic auxin herbicides are plant growth regulators that disrupt various growth processes in susceptible plants. ucanr.edu They belong to several chemical families, including phenoxy-carboxylic acids (like Dichlorprop), benzoic acids, pyridine (B92270) carboxylic acids, and quinoline (B57606) carboxylic acids. ucanr.edunih.gov The primary action of these herbicides is believed to involve effects on cell wall plasticity and nucleic acid metabolism. ucanr.edu

The core mechanism for synthetic auxins begins with their perception by a family of F-box proteins, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box) receptors. nih.govmdpi.com Binding of the synthetic auxin to these receptors leads to the degradation of Aux/IAA transcriptional repressor proteins. nih.gov This degradation "releases" Auxin Response Factors (ARFs), which are transcription factors. nih.gov The now-active ARFs continuously activate the transcription of auxin-responsive genes, leading to an over-stimulation of downstream pathways. nih.gov

A key consequence of this overstimulation is the excessive production of other plant hormones, particularly ethylene and abscisic acid (ABA). nih.govmdpi.com The surge in ethylene is a well-documented early response to auxin herbicides and is linked to the epinastic symptoms (twisting and curling of stems and leaves) often observed. ucanr.edunih.gov This ethylene production then stimulates the biosynthesis of ABA, which mediates growth inhibition, senescence, and tissue decay, ultimately leading to plant death. nih.govnih.govresearchgate.net

While all auxinic herbicides share this general pathway, subtle differences exist. For instance, various synthetic auxins can show different binding affinities for the various TIR1/AFB receptor proteins. nih.gov For example, the pyridine-carboxylate herbicide picloram (B1677784) interacts preferentially with the AFB5 receptor. mdpi.com Dichlorprop and mecoprop (B166265) have been shown to have a higher binding affinity for the TIR1 receptor compared to 2,4-D and MCPA. nih.gov Furthermore, some chemical classes within the auxin group have unique effects; quinclorac, a quinolinecarboxylic acid, also causes the accumulation of cyanide in sensitive grasses, contributing to its herbicidal action. nih.gov

The action pathway of synthetic auxins like Dichlorprop is fundamentally different from that of other major herbicide classes. A comparative analysis highlights these distinct mechanisms.

Amino Acid Synthesis Inhibitors: This group, which includes acetolactate synthase (ALS) inhibitors (e.g., sulfonylureas) and EPSP synthase inhibitors (e.g., glyphosate), acts by blocking enzymes essential for producing specific amino acids. unl.edunih.gov Unlike the hormonal mimicry of auxins, these herbicides halt the production of the basic building blocks of proteins, leading to a systemic shutdown of growth and development. unl.edu

Photosynthesis Inhibitors: Herbicides like atrazine (B1667683) and diuron (B1670789) physically block the photosynthetic process, typically at Photosystem II (PSII). unl.edu This inhibition stops the plant's ability to produce energy from light. unl.edu The resulting damage is not from uncontrolled growth, as with auxins, but from an inability to create food and the production of destructive secondary compounds due to the disruption of photosynthesis. unl.edu

Glutamine Synthetase Inhibitors: Herbicides such as glufosinate (B12851) target and inhibit the enzyme glutamine synthetase. This leads to a rapid accumulation of toxic ammonia (B1221849) within the plant cells and a simultaneous depletion of essential amino acids, causing swift cell death and necrosis. This direct enzymatic inhibition and resulting toxicity is a stark contrast to the complex signaling cascade initiated by Dichlorprop.

The following table provides a comparative overview of these action pathways:

| Herbicide Class | Example Compound(s) | Primary Target Site | Initial Biochemical Effect | Key Downstream Physiological Effects |

|---|---|---|---|---|

| Synthetic Auxins | This compound, 2,4-D, Dicamba | TIR1/AFB Auxin Receptors nih.gov | Degradation of Aux/IAA transcriptional repressors nih.gov | Overexpression of auxin-responsive genes, excessive ethylene and ABA production, uncontrolled cell division and growth, epinasty, senescence, tissue decay. nih.govnih.govresearchgate.net |

| Amino Acid Synthesis Inhibitors (ALS) | Sulfonylureas, Imazolinones | Acetolactate Synthase (ALS) enzyme nih.gov | Inhibition of branched-chain amino acid (valine, leucine, isoleucine) synthesis nih.gov | Cessation of cell division and plant growth, chlorosis, necrosis. nih.gov |

| Amino Acid Synthesis Inhibitors (EPSPS) | Glyphosate | EPSP Synthase enzyme | Inhibition of aromatic amino acid (tyrosine, tryptophan, phenylalanine) synthesis | Systemic growth stoppage, chlorosis, and necrosis. |

| Photosynthesis Inhibitors (PSII) | Atrazine, Diuron | D1 protein of Photosystem II unl.edu | Blockage of electron transport in photosynthesis unl.edu | Inhibition of CO2 fixation, production of reactive oxygen species, chlorosis followed by necrosis. unl.edu |

| Glutamine Synthetase Inhibitors | Glufosinate | Glutamine Synthetase enzyme | Inhibition of glutamine synthesis, leading to rapid ammonia accumulation | Rapid cessation of photosynthesis, cellular toxicity from ammonia, membrane damage, and rapid necrosis. |

Environmental Fate and Degradation Dynamics of 2 3,4 Dichlorophenoxy Propanoic Acid

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For Dichlorprop (B359615), the primary abiotic pathways are photolysis and atmospheric oxidation, while hydrolysis is not a significant factor.

Photolysis: Dichlorprop contains chromophores that can absorb light at wavelengths greater than 290 nm, making it susceptible to direct degradation by sunlight. nih.gov Photodegradation of Dichlorprop in water can yield a variety of products. Key identified metabolites from this process include 2,4-dichlorophenol (B122985) (19%), 2-chlorophenol (B165306) (6%), 4-chlorophenol (B41353) (6%), 2,4-dichlorophenyl acetate (B1210297) (6%), the lactone of 2-(4-chloro-2-hydroxyphenoxy)propionic acid (6%), and 2-(2-chlorophenoxy)propionic acid (13%). nih.gov

Hydrolysis: The chemical structure of Dichlorprop lacks functional groups that are susceptible to hydrolysis under typical environmental conditions. nih.gov Consequently, hydrolysis is not considered a significant degradation pathway in its environmental fate. nih.govherts.ac.uk The compound is noted to be stable to hydrolysis between pH 5 and pH 9. herts.ac.uk

Atmospheric Degradation: In the atmosphere, Dichlorprop can be degraded through reactions with photochemically-produced hydroxyl radicals. The estimated atmospheric half-life for this vapor-phase reaction is approximately 34 hours, indicating a relatively short persistence in the air. nih.gov

Biotic Degradation Mechanisms in Soil and Water Systems

Biotic degradation, primarily mediated by microorganisms, is the principal mechanism for the dissipation of Dichlorprop in soil and water.

A diverse range of soil bacteria has been identified as capable of degrading Dichlorprop. These belong to genera such as Sphingomonas, Sphingobium, Delftia, Stenotrophomonas, Rhodoferax, Alcaligenes, and Ralstonia. researchgate.net The bacterium Sphingomonas herbicidovorans MH, for instance, can utilize both enantiomers of Dichlorprop as its sole source of carbon and energy. nih.gov The preferential degradation of S-Dichlorprop in some soils may be attributed to specific bacterial families like Sphingomonadaceae. nih.gov

Soil composition plays a critical role in the rate of Dichlorprop biodegradation by influencing its bioavailability.

Soil Organic Matter (SOM): The degradation rate of Dichlorprop has been found to be inversely related to the soil's organic matter content; dissipation is faster in soils with lower organic matter. nih.gov This is because SOM is a primary sorbent for phenoxyalkanoic acid herbicides. nih.gov Higher sorption to organic matter reduces the concentration of the herbicide in the soil solution, thereby decreasing its availability to soil microorganisms and slowing the rate of degradation. researchgate.net

Climatic and soil conditions significantly affect microbial activity and the chemical state of Dichlorprop, thereby influencing its degradation rate.

Temperature: As microbial degradation is the main dissipation pathway, temperature directly impacts the rate of breakdown. For the related herbicide 2,4-D, degradation occurs more rapidly at warmer temperatures (e.g., 30°C) compared to cooler conditions (15°C), a principle that generally applies to Dichlorprop as well. researchgate.net

pH: Soil pH affects both the chemical form of Dichlorprop and the enantioselectivity of its biodegradation. nih.gov As a weak acid, Dichlorprop exists predominantly in its anionic form at typical soil pH values. Adsorption of these anions is negatively correlated with soil pH. nih.govnih.gov At lower pH, increased adsorption can decrease bioavailability and slow degradation. researchgate.net

Moisture: Soil moisture is essential for microbial activity. Studies on the related compound 2,4-D have shown that higher soil moisture content leads to an increased rate of degradation, as it provides a more favorable environment for the microorganisms responsible for the breakdown. researchgate.net Stressed conditions, such as lack of moisture, can dramatically slow the metabolic processes of both plants and microbes, reducing herbicide uptake and breakdown. dpird.wa.gov.au

Table 1: Enantioselective Degradation Half-Lives (DT₅₀) of Dichlorprop in Two Agricultural Soils This interactive table summarizes the dissipation half-lives for the S- and R-enantiomers of Dichlorprop in two different soils (Soil A and Soil D), highlighting the more rapid degradation of the S-enantiomer.

| Enantiomer | Soil A (DT₅₀ in days) | Soil D (DT₅₀ in days) |

|---|---|---|

| S-Dichlorprop | 8.22 | 8.06 |

| R-Dichlorprop | 12.93 | 12.38 |

Data sourced from a 2020 study on the enantioselective biodegradation of Dichlorprop. nih.gov

Sorption and Desorption Processes in Soil Systems

Sorption to soil particles is a key process that influences the mobility, bioavailability, and persistence of Dichlorprop. In general, Dichlorprop exhibits relatively low sorption in soils, which contributes to its potential mobility. nih.gov A comparative review of phenoxyalkanoic acid herbicides found that the extent of adsorption decreased in the order of 2,4-DB > 2,4-D > MCPA > Dichlorprop-P > Mecoprop-P. nih.gov

The adsorption of Dichlorprop is primarily governed by its interaction with soil organic matter and clay minerals, with the mechanism being highly dependent on soil pH.

Humic and Fulvic Acids: In the topsoil layers, organic matter is the main contributor to adsorption. nih.gov At very low pH, the uncharged, molecular form of Dichlorprop can bind directly to humic and fulvic acids. However, at the more common, higher pH levels of agricultural soils, the herbicide exists as an anion. These anions adsorb mainly via cation bridges, where polyvalent metal ions (such as Al³⁺) complexed with the organic matter bind to the anionic herbicide. nih.gov Another proposed mechanism involves ligand exchange between the herbicide's carboxylate group and a hydroxyl group loosely bound to an aluminum ion complexed with humic acid. nih.gov

Due to its moderate water solubility and relatively weak sorption to soil particles, Dichlorprop is considered to be quite mobile and has the potential to leach into groundwater. herts.ac.ukcambridge.org

Lysimeter experiments have provided direct evidence of its mobility. In studies using different agricultural soils (sand, loam, clay, and peat), the total amount of Dichlorprop leached ranged from 0.02% to 1.8% of the applied amount. cambridge.org The soil texture significantly influences its transport. For instance, one study found that an upper silt loam layer had a higher retention capacity for Dichlorprop compared to underlying sandy loam and fine sand layers. nih.gov

A critical factor in Dichlorprop transport is preferential flow through macropores, such as cracks, root channels, and earthworm burrows. This process can lead to very rapid leaching, bypassing the bulk of the soil matrix where adsorption and degradation would typically occur. cambridge.orgnih.gov In silt clay loam soil columns, rapid downward movement through macropores resulted in up to 50% of the applied Dichlorprop leaching through after a simulated rainfall of just 10 mm. nih.gov This rapid breakthrough has been observed in various soil types, including structured clay soils and even sandy soils, highlighting the importance of macropore flow in its transport to deeper soil layers and potentially to groundwater. cambridge.org

Table 2: Leaching of Dichlorprop in Field Lysimeters This interactive table shows the percentage of applied Dichlorprop that leached through lysimeters containing different soil types, demonstrating its mobility.

| Soil Type | Leaching (% of Applied) | Key Finding |

|---|---|---|

| Sand, Loam, Clay, Peat | 0.02% to 1.8% | Leaching was observed in all soil types. cambridge.org |

| Clay | Generally greater than sand | Attributed to more effective macropore flow. cambridge.org |

| Silt Clay Loam | Up to 50% | Leaching was very fast due to rapid movement through macropores (cracks). nih.gov |

Data compiled from lysimeter studies investigating herbicide mobility. cambridge.orgnih.gov

Microbial Ecology and Metabolism of 2 3,4 Dichlorophenoxy Propanoic Acid in Environmental Systems

Identification and Characterization of Microbial Strains Capable of Degradation

The biodegradation of Dichlorprop (B359615) is carried out by a diverse range of microorganisms that are able to utilize this compound as a source of carbon and energy. The isolation and characterization of these microbes are crucial for understanding and potentially enhancing the natural attenuation of this herbicide in contaminated environments.

The primary method for isolating microorganisms capable of degrading Dichlorprop is through enrichment culture techniques. nih.govij-aquaticbiology.com This process involves collecting soil or water samples from environments with a history of herbicide application, as these are likely to harbor adapted microbial populations. researchgate.net The samples are then incubated in a liquid mineral salts medium where Dichlorprop is supplied as the sole source of carbon. ij-aquaticbiology.comij-aquaticbiology.com

This selective pressure encourages the growth of Dichlorprop-degrading organisms while inhibiting the growth of others. ij-aquaticbiology.com Following a period of incubation, serial dilutions of the enriched culture are plated onto solid minimal medium containing Dichlorprop. research-nexus.net Colonies that appear on these plates are then subcultured to obtain pure isolates. nih.gov These isolates are subsequently identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing. research-nexus.net

Table 1: Common Steps in the Isolation of Dichlorprop-Degrading Microorganisms

| Step | Description |

| Sample Collection | Soil or water is collected from a site with a history of Dichlorprop contamination. |

| Enrichment | The sample is incubated in a liquid mineral medium with Dichlorprop as the sole carbon source. |

| Isolation | Serial dilutions of the enriched culture are plated on solid minimal medium containing Dichlorprop. |

| Purification | Individual colonies are repeatedly subcultured to ensure the purity of the isolate. |

| Identification | The purified bacterial strains are identified through a combination of morphological, biochemical, and molecular methods. |

Several bacterial genera have been identified with the ability to degrade Dichlorprop and related phenoxyalkanoic acid herbicides. Among these, species of Flavobacterium and Cupriavidus are noteworthy for their metabolic versatility.

A Flavobacterium sp. (strain MH) was isolated that can utilize 2-(2,4-dichlorophenoxy)propanoic acid as its sole source of carbon and energy. nih.gov This strain was also capable of degrading other related compounds such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 4-(2,4-dichlorophenoxy)butyric acid (2,4-DB). nih.gov Studies on a different Flavobacterium species demonstrated the cleavage of the ether linkage in various 2,4-dichlorophenoxyalkyl carboxylic acids. nih.gov

The genus Cupriavidus is well-known for its ability to degrade a wide range of aromatic compounds. Cupriavidus gilardii T-1 has been shown to efficiently degrade 2,4-D and also 2-(2,4-dichlorophenoxy)propionic acid. nih.govresearchgate.net The degradation pathway in Cupriavidus species often involves the tfd genes, which encode the enzymes responsible for the breakdown of phenoxyalkanoic acids. researchgate.net

Other significant Dichlorprop-degrading bacteria include species from the genus Sphingomonas. For instance, Sphingomonas herbicidovorans MH can completely degrade both enantiomers of Dichlorprop, showing a preference for the (S)-enantiomer. nih.govnih.gov The family Sphingomonadaceae has been linked to the preferential degradation of S-dichlorprop in soil environments. tandfonline.comnih.gov A synergistic consortium involving Sphingobium and Sphingopyxis has also been identified as being directly responsible for the degradation of racemic Dichlorprop. asm.org

Table 2: Examples of Microbial Genera Capable of Dichlorprop Degradation

| Genus | Key Species/Strain | Noteworthy Metabolic Capabilities |

| Flavobacterium | Flavobacterium sp. MH | Utilizes Dichlorprop, 2,4-D, and 2,4-DB as sole carbon and energy sources. nih.gov |

| Cupriavidus | Cupriavidus gilardii T-1 | Efficiently degrades Dichlorprop and other phenoxyalkanoic acid herbicides. nih.govresearchgate.net |

| Sphingomonas | Sphingomonas herbicidovorans MH | Degrades both enantiomers of Dichlorprop, with a preference for the (S)-enantiomer. nih.govnih.gov |

| Sphingobium | Not specified | Directly involved in the degradation of racemic Dichlorprop. asm.org |

| Sphingopyxis | Sphingopyxis sp. DBS4 | Capable of utilizing both enantiomers of Dichlorprop as a sole carbon source. asm.orgresearchgate.net |

Elucidation of Microbial Catabolic Pathways and Intermediates

The microbial breakdown of 2-(2,4-Dichlorophenoxy)propanoic acid is a multi-step process involving several key enzymatic reactions. The pathway generally proceeds through the cleavage of the ether bond, followed by hydroxylation of the aromatic ring, and subsequent ring cleavage.

The initial and crucial step in the aerobic degradation of Dichlorprop is the cleavage of the ether linkage that connects the aliphatic side chain to the aromatic ring. nih.govnih.govwikipedia.orglibretexts.orgmdma.chmasterorganicchemistry.comyoutube.com This reaction is typically catalyzed by a dioxygenase enzyme and results in the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) and pyruvate. asm.org

Following the ether cleavage, the resulting 2,4-dichlorophenol undergoes hydroxylation. This step is catalyzed by a hydroxylase enzyme, which introduces a hydroxyl group onto the aromatic ring, yielding 3,5-dichlorocatechol (B76880). nih.govnih.gov

The 3,5-dichlorocatechol formed in the previous step is a key intermediate that is then subjected to ring cleavage. nih.govnih.gov This is typically achieved through an ortho-cleavage pathway, also known as the β-ketoadipate pathway. nih.govnih.govnih.gov A catechol 1,2-dioxygenase enzyme cleaves the aromatic ring between the two hydroxyl groups. nih.govnih.gov This cleavage results in the formation of a chlorinated muconic acid derivative, which is further metabolized through a series of reactions, eventually leading to intermediates of central metabolism, such as succinyl-CoA and acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. nih.govontosight.ai

Table 3: Key Steps and Intermediates in the Aerobic Degradation of Dichlorprop

| Step | Reaction | Key Enzyme(s) | Product(s) |

| 1 | Ether Cleavage | Dioxygenase | 2,4-Dichlorophenol and Pyruvate |

| 2 | Aromatic Ring Hydroxylation | Hydroxylase | 3,5-Dichlorocatechol |

| 3 | Aromatic Ring Cleavage | Catechol 1,2-dioxygenase | Chlorinated muconic acid derivatives |

| 4 | Further Metabolism | Various enzymes | Intermediates of the TCA cycle |

Under anaerobic conditions, the degradation of chlorinated aromatic compounds like Dichlorprop proceeds through a different mechanism known as reductive dechlorination. wikipedia.org In this process, the chlorine substituents on the aromatic ring are removed and replaced with hydrogen atoms. This reaction is carried out by anaerobic bacteria that use the chlorinated compound as an electron acceptor in a process called organohalide respiration. wikipedia.orgnih.govresearchgate.net

For Dichlorprop, this would involve the sequential removal of chlorine atoms from the aromatic ring, leading to the formation of less chlorinated phenoxypropanoic acids and eventually phenoxypropanoic acid. researchgate.net While the complete anaerobic degradation pathway for Dichlorprop is not as well-defined as the aerobic pathway, studies on related compounds like 2,4-D have shown that after dechlorination, the aromatic ring can be cleaved under anaerobic conditions. nih.gov The process of reductive dechlorination is a critical first step in the anaerobic mineralization of such compounds. wikipedia.orgnih.govresearchgate.net

Genetic and Enzymatic Basis of Microbial Biodegradation

The microbial breakdown of phenoxyalkanoic acid herbicides, including 2-(3,4-Dichlorophenoxy)propanoic acid (Dichlorprop), is a complex enzymatic process encoded by specific genetic pathways. The most extensively studied genetic model for this process is the tfd gene cluster, originally identified in Cupriavidus necator JMP134 (also known as Ralstonia eutropha or Alcaligenes eutrophus) for the degradation of the related herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). mdpi.comnih.gov These genes are often located on mobile genetic elements like plasmids, which facilitates their transfer between different bacterial species. nih.gov

The canonical pathway for phenoxyalkanoic acid degradation involves a series of genes, with tfdA, tfdB, and tfdC playing pivotal roles in the initial steps. mdpi.comresearchgate.net

tfdA : This gene encodes the 2,4-D/α-ketoglutarate dioxygenase, which initiates the degradation process. Homologs of tfdA have been identified across diverse bacterial groups, including α, β, and γ-Proteobacteria. nih.gov Sequence analysis has revealed different classes of tfdA genes, suggesting a complex evolutionary history involving horizontal gene transfer among soil microorganisms. nih.gov For instance, a tfdA homolog, designated tfdAα, was cloned from a 2,4-D-degrading bacterium belonging to the α-Proteobacteria, which showed 56% to 60% sequence identity to representative tfdA genes. nih.gov

tfdB : This gene codes for 2,4-dichlorophenol hydroxylase, the enzyme responsible for the second step in the pathway. researchgate.netresearchgate.net

tfdC : This gene encodes chlorocatechol 1,2-dioxygenase, which is crucial for the cleavage of the aromatic ring. researchgate.netresearchgate.net The tfdB and tfdC genes have been found to be organized in a single operon (tfdCB) on plasmids like pEST4011. researchgate.net

While the tfd system is a well-established model, specific genes involved in the enantioselective degradation of Dichlorprop have also been identified. In studies using DNA-stable isotope probing (DNA-SIP), the genes rdpA and sdpA were found to be involved in the initial degradation of the (R)- and (S)-enantiomers of Dichlorprop, respectively. nih.gov These genes were primarily assigned to Sphingobium species, indicating that other involved organisms, such as Sphingopyxis, might possess novel genes for Dichlorprop degradation. nih.gov

| Gene | Encoded Enzyme | Function in Degradation Pathway | Source Organism Example |

| tfdA | 2,4-D/α-ketoglutarate dioxygenase | Cleavage of the ether linkage of the side chain. nih.gov | Cupriavidus necator JMP134 |

| tfdB | 2,4-Dichlorophenol hydroxylase | Hydroxylation of the resulting 2,4-dichlorophenol. nih.govresearchgate.net | Cupriavidus necator JMP134 |

| tfdC | Chlorocatechol 1,2-dioxygenase | Cleavage of the 3,5-dichlorocatechol aromatic ring. researchgate.netresearchgate.net | Cupriavidus necator JMP134 |

| rdpA | (R)-Dichlorprop dioxygenase (putative) | Initial degradation of the (R)-enantiomer of Dichlorprop. nih.gov | Sphingobium sp. |

| sdpA | (S)-Dichlorprop dioxygenase (putative) | Initial degradation of the (S)-enantiomer of Dichlorprop. nih.gov | Sphingobium sp. |

The genes involved in Dichlorprop biodegradation encode a cascade of enzymes that systematically dismantle the herbicide molecule.

TfdA (α-ketoglutarate-dependent dioxygenase) : This enzyme catalyzes the first step in the degradation of 2,4-D and related compounds. nih.gov It is not a monooxygenase but rather an Fe(II) and α-ketoglutarate-dependent dioxygenase. nih.gov The enzyme cleaves the ether bond connecting the aliphatic side chain to the aromatic ring, converting 2,4-D to 2,4-dichlorophenol (2,4-DCP) and glyoxylate. nih.gov While its greatest catalytic efficiency is with 2,4-D, it can act on a variety of other phenoxyacetates. nih.gov

TfdB (2,4-Dichlorophenol Hydroxylase) : Following the initial cleavage, TfdB hydroxylates the resulting 2,4-DCP to form 3,5-dichlorocatechol. nih.govresearchgate.net This step is critical for preparing the aromatic ring for subsequent cleavage.

TfdC (Chlorocatechol 1,2-Dioxygenase) : This enzyme catalyzes the ortho-cleavage of the 3,5-dichlorocatechol ring, breaking it open to form 2,4-dichloro-cis,cis-muconate. nih.gov This ring-cleavage step is a hallmark of aerobic degradation pathways for aromatic compounds. Subsequent enzymes in the pathway, including TfdD (chloromuconate cycloisomerase), TfdE (chlorodienelactone hydrolase), and TfdF (chloromaleylacetate reductase), further process the intermediates, eventually funneling them into the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

The enzymes responsible for the enantioselective degradation of Dichlorprop, such as those encoded by rdpA and sdpA, are believed to function similarly to TfdA, acting as dioxygenases that initiate the catabolism of their specific (R)- or (S)-enantiomer substrates. nih.gov

Community-Level Microbial Responses to this compound Exposure

Exposure to Dichlorprop in environmental systems like soil triggers notable shifts in the indigenous microbial community structure and function. The degradation of this herbicide is often not the work of a single microbial species but rather a consortium of interacting microorganisms. nih.govoup.com

The response of the microbial community can also be concentration-dependent. Studies on the related herbicide 2,4-D butyl ester showed that lower concentrations (10 and 100 μg g⁻¹) stimulated culturable bacteria and actinomycetes, whereas a high concentration (1000 μg g⁻¹) led to a decline in their numbers, although fungal populations increased. researchgate.net This indicates that at high concentrations, the compound may exert toxic effects that alter the microbial community structure, decreasing the ratio of Gram-negative to Gram-positive bacteria. researchgate.net The impact of the herbicide was found to be more pronounced in soils with lower organic matter and fertility. researchgate.net

| Microbial Genus | Role in Dichlorprop / Phenoxyalkanoic Acid Degradation | Reference |

| Sphingomonas | Utilizes both enantiomers of Dichlorprop and mecoprop (B166265) as a sole carbon source; involved in the degradation of the intermediate 2,4-dichlorophenol. nih.govnih.gov | nih.govnih.gov |

| Sphingobium | Key degrader that initiates the breakdown of (R)- and (S)-Dichlorprop enantiomers. nih.gov | nih.gov |

| Sphingopyxis | Key degrader that initiates the breakdown of (R)- and (S)-Dichlorprop enantiomers. nih.gov | nih.gov |

| Dyella | Involved in the synergistic degradation of the metabolite 2,4-dichlorophenol. nih.gov | nih.gov |

| Pseudomonas | Involved in the synergistic degradation of the metabolite 2,4-dichlorophenol. nih.gov | nih.gov |

| Achromobacter | Involved in the synergistic degradation of the metabolite 2,4-dichlorophenol. nih.gov | nih.gov |

| Alcaligenes | Capable of degrading the (R)-enantiomer of the related herbicide mecoprop. oup.com | oup.com |

Plant Physiological and Biochemical Responses to 2 3,4 Dichlorophenoxy Propanoic Acid Beyond Herbicidal Action

Alterations in Plant Growth and Morphogenesis under Sub-lethal Concentrations

Exposure of plants to sub-lethal concentrations of Dichlorprop (B359615), particularly the (R)-enantiomer, induces significant alterations in growth and morphology. In the model plant Arabidopsis thaliana, treatment with (R)-DCPP leads to a notable decrease in shoot weight and considerable variations in the morphology of both shoots and roots. nih.gov Studies have shown that after treatment with (R)-DCPP, the fresh weight of Arabidopsis thaliana plants decreased by 37.6%, whereas the (S)-DCPP enantiomer caused a slight increase of 7.6%. proquest.comnih.gov

In maize (Zea mays), early root development is more significantly impacted by (R)-DCPP compared to the racemic mixture or the (S)-enantiomer alone. acs.org The inhibition of seed germination, seedling biomass, and elongation of roots and shoots follows the order of (R)-DCPP > racemic-DCPP > (S)-DCPP, demonstrating the higher phytotoxicity of the herbicidally active enantiomer even at low doses. acs.org Beyond general growth inhibition, (R)-DCPP exposure causes stronger disturbances to leaf morphology and the structure of mesophyll cells compared to (S)-DCPP. proquest.comnih.gov Similar synthetic auxins have been shown to induce abnormal and excessive cell division and growth, which damages vascular tissue, particularly in areas of active cell division. wikipedia.org

| Plant Species | Enantiomer | Observed Morphological/Growth Alteration | Reference |

|---|---|---|---|

| Arabidopsis thaliana | (R)-DCPP | Decrease in shoot weight, significant variation in shoot and root morphology. | nih.gov |

| Arabidopsis thaliana | (R)-DCPP | 37.6% decrease in fresh weight, disturbance to leaf morphology and mesophyll cell structure. | proquest.comnih.gov |

| Arabidopsis thaliana | (S)-DCPP | 7.6% increase in fresh weight. | proquest.comnih.gov |

| Maize (Zea mays) | (R)-DCPP | Inhibition of seed germination, seedling biomass, and root and shoot elongation. | acs.org |

Metabolic Perturbations and Stress Physiology in Target and Non-target Plants

Dichlorprop induces a state of physiological stress in plants, leading to significant perturbations in their metabolism. These effects are enantioselective and impact a wide range of biochemical pathways.

Metabolomic analysis of Arabidopsis thaliana reveals that the (R)-enantiomer of Dichlorprop has a profound impact on primary metabolism. nih.gov Significant effects are observed in lactose (B1674315) metabolism, starch and sucrose (B13894) metabolism, the tricarboxylic acid (TCA) cycle, the pentose (B10789219) phosphate (B84403) pathway, and fatty acid biosynthesis. nih.gov Specifically, exposure to (R)-DCPP can lead to marked disturbances in fatty acids, partly by inhibiting the activity of acetyl-CoA carboxylase (ACCase), a critical enzyme in their synthesis. acs.org This can result in a decrease in the content of certain fatty acids by over 50%. acs.org

Nitrogen metabolism is also preferentially impacted by the herbicidally active (R)-DCPP. nih.govresearchgate.net This enantiomer inhibits the transport of beneficial nitrate (B79036) (NO₃⁻) while causing an accumulation of toxic ammonium (B1175870) (NH₄⁺). nih.govresearchgate.net Furthermore, the pathway for ammonium assimilation is altered; in plants exposed to (R)-DCPP, the dominant pathway shifts from the typical GS-GOGAT cycle to the glutamate (B1630785) dehydrogenase route, which in turn affects the synthesis of amino acids. nih.gov In contrast, treatment with (S)-DCPP results in an increase in amino acids and some terpenoids. nih.gov A differential metabolic profile, particularly in carbohydrates, organic acids, and fatty acids, is consistently observed between plants treated with (S)-DCPP and (R)-DCPP. proquest.comnih.gov

| Metabolic Pathway | Enantiomer | Observed Impact in Arabidopsis thaliana | Reference |

|---|---|---|---|

| Carbohydrate Metabolism (Lactose, Starch, Sucrose) | (R)-DCPP | Significant effects on metabolism. | nih.gov |

| TCA Cycle & Pentose Phosphate Pathway | (R)-DCPP | Significant effects on pathways. | nih.gov |

| Fatty Acid Biosynthesis | (R)-DCPP | Marked disturbances; inhibition of ACCase activity. | nih.govacs.org |

| Nitrogen Metabolism | (R)-DCPP | Inhibited NO₃⁻ uptake, accumulation of NH₄⁺, altered NH₄⁺ assimilation pathway. | nih.govresearchgate.net |

| Amino Acid & Terpenoid Metabolism | (S)-DCPP | Increased levels of amino acids and some terpenoids. | nih.gov |

Exposure to Dichlorprop, especially the (R)-enantiomer, induces oxidative stress in plants, characterized by the overproduction of reactive oxygen species (ROS). nih.govacs.org This oxidative damage triggers a response from the plant's antioxidant defense systems. In maize seedlings, lower concentrations of (R)-DCPP significantly upregulate the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and peroxidase (POD). acs.org Electron paramagnetic resonance spectroscopy has confirmed that the level of hydroxyl radicals (•OH) in maize roots is highest following treatment with (R)-DCPP. acs.org

In Arabidopsis thaliana, (R)-DCPP triggers a process resembling ferroptosis-like death, which is dependent on iron and involves the accumulation of ROS. acs.orgnih.gov This treatment leads to a significant accumulation of lipid hydrogen peroxides and malondialdehyde (MDA), an indicator of lipid peroxidation. acs.orgnih.gov Concurrently, (R)-DCPP causes the depletion of non-enzymatic antioxidants, including glutathione (B108866) and ascorbic acid, and the enzyme glutathione peroxidase. acs.org This oxidation imbalance disrupts cell membrane structure and can lead to cell death. acs.orgnih.gov The plant’s defense system, comprising both enzymatic and non-enzymatic mechanisms, attempts to scavenge these ROS to restore cellular homeostasis. ekb.egmdpi.com

Enantioselective Physiological Effects and Metabolism in Plants

The physiological and metabolic responses of plants to 2-(3,4-Dichlorophenoxy)propanoic acid are profoundly enantioselective. The (R)-enantiomer consistently demonstrates higher phytotoxicity and induces more significant physiological stress than the (S)-enantiomer. nih.govacs.org This is evident in its stronger inhibition of growth, disruption of morphology, and induction of oxidative damage. nih.govacs.orgproquest.com

The metabolic fate and impact of Dichlorprop are also stereospecific. As detailed previously, the (R)- and (S)-enantiomers affect different metabolic pathways. (R)-DCPP significantly perturbs primary energy and structural pathways like carbohydrate and fatty acid metabolism, while (S)-DCPP appears to influence pathways related to amino acids and terpenoids. nih.gov The differential uptake and transport of essential nutrients, such as the enantioselective impact on nitrogen metabolism, further underscore the distinct ways in which plants interact with each stereoisomer. nih.govresearchgate.net

The metabolism of Dichlorprop itself within plant tissues can be enantioselective. While many studies focus on the effects, the processing of the compound is also key. For instance, related Dichlorprop esters are rapidly hydrolyzed within the plant to the active acid form, Dichlorprop. researchgate.netnih.gov The subsequent degradation and conjugation of the Dichlorprop enantiomers can proceed at different rates and through different pathways, contributing to the observed enantioselective toxicity. In soil, microorganisms preferentially degrade the S-enantiomer, leaving a higher concentration of the more persistent and herbicidally active R-enantiomer. nih.gov This enantioselectivity is a critical factor in understanding the complete physiological and ecological impact of this chiral herbicide.

| Physiological/Biochemical Parameter | (R)-DCPP Effect | (S)-DCPP Effect | Reference |

|---|---|---|---|

| Phytotoxicity | High | Low | acs.org |

| Plant Fresh Weight (A. thaliana) | Decreased by 37.6% | Increased by 7.6% | proquest.comnih.gov |

| Oxidative Damage | Significant induction | Minor induction | nih.govacs.org |

| Primary Metabolism (Carbohydrates, Fatty Acids) | Significant perturbation | Minor effect | nih.govproquest.comnih.gov |

| Nitrogen Metabolism | Inhibits NO₃⁻ uptake, promotes toxic NH₄⁺ accumulation | Minimal effect compared to control | nih.govresearchgate.net |

| Secondary Metabolism | Accumulation of antioxidants | Increase in amino acids and some terpenoids | nih.gov |

Analytical Methodologies for the Detection and Quantification of 2 3,4 Dichlorophenoxy Propanoic Acid

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 2-(3,4-dichlorophenoxy)propanoic acid, often referred to as dichlorprop (B359615). Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are extensively used, each offering distinct advantages depending on the analytical requirements.

HPLC is a versatile technique for the analysis of dichlorprop and related phenoxy acid herbicides, as it can handle non-volatile compounds without the need for derivatization. deswater.com The separation is typically achieved on a reversed-phase column.

UV and Diode Array Detection (DAD) are common detection methods. For instance, the enantiomers of dichlorprop have been successfully separated using a chiral stationary phase with detection by a photodiode array detector at a wavelength of 230 nm. nih.gov A study on similar phenoxyacetic acids utilized an HPLC system with a UV-DAD detector, setting the wavelength at 229 nm for compounds like 2,4-D and mecoprop (B166265). researchgate.net The analysis of 2,4-D in serum has also been performed using HPLC with UV detection at 230 nm. plos.orgnih.gov

Electrochemical detection offers an alternative for compounds that are electrochemically active. However, the direct electrochemical detection of phenoxyacetic acids like 2,4-D at unmodified electrodes is generally not feasible. deswater.com Therefore, methods often involve the use of chemically modified electrodes to facilitate detection. deswater.comscielo.org.za For example, a glassy carbon electrode modified with silver, manganese oxide nanoparticles, and an alizarin (B75676) yellow R polymer has been proposed as a suitable electrochemical sensor for the electrooxidation and detection of 2,4-D. deswater.com

Table 1: Examples of HPLC Conditions for Dichlorprop and Related Compounds

| Analyte(s) | Column | Mobile Phase | Flow Rate | Detection | Wavelength | Reference |

|---|---|---|---|---|---|---|

| Dichlorprop enantiomers, 2,4-D | Nucleodex-α-PM (200 x 4.0 mm) | 70% (v/v) Methanol (B129727), 30% (v/v) NaH₂PO₄ (50 mM, pH 3.0) | 0.7 mL/min | Photodiode Array | 230 nm | nih.gov |

| 2,4-D, Mecoprop, etc. | Stability RP Pesticides | Acetonitrile (B52724):Water:Acetic Acid (39:59:2 v/v/v) | 0.7 mL/min | UV-DAD | 229 nm | researchgate.net |

| 2,4-D | XDB-C₁₈ (4.6 mm x 250 mm, 5 μm) | Gradient of Acetonitrile and 0.02 M Ammonium (B1175870) Acetate (B1210297) with 0.1% Formic Acid | 1.0 mL/min | UV | 230 nm | plos.orgnih.gov |

Gas chromatography is a highly sensitive technique for the analysis of chlorinated herbicides. However, since phenoxy acids like dichlorprop are not sufficiently volatile, a derivatization step is required to convert the acidic functional group into a more volatile ester form. deswater.comusgs.gov Common derivatizing agents include diazomethane, boron trifluoride-methanol (BF₃/methanol), and dimethylformamide dimethyldiacetal. usgs.govepa.govscioninstruments.com To address safety concerns associated with diazomethane, less hazardous reagents like BCl₃/2-chloroethanol have been investigated, which form a 2-chloroethyl ester derivative. nih.gov

The Electron Capture Detector (ECD) is particularly well-suited for this analysis due to its high sensitivity to halogenated compounds like dichlorprop. usgs.gov EPA Method 515.1, a validated method for chlorinated acids in water, employs extraction, derivatization with diazomethane, and subsequent analysis by GC-ECD. nih.gov This method has been shown to be acceptable for dichlorprop, with mean recoveries ranging from 75% to 123% in finished drinking water. nih.gov With GC-ECD, practical detection limits for similar compounds in water can reach the parts-per-trillion (ppt) level. usgs.gov

Coupling GC with a Mass Spectrometry (MS) detector provides enhanced selectivity and structural confirmation. nih.gov GC-MS methods have been developed for determining residues of Dichlorprop-P (the R-(+)-enantiomer) and its metabolites in soil. epa.govepa.gov This approach involves extraction, derivatization to form the methyl ester, and subsequent quantitation by GC-MS. epa.govepa.gov

Table 2: Overview of GC Methodologies for Dichlorprop and Related Analytes

| Analyte(s) | Derivatization Agent | Detector | Key Findings | Reference |

|---|---|---|---|---|

| Phenoxy acid herbicides | Boron trifluoride-methanol or Diazomethane | Electron Capture (ECD), Microcoulometric | ECD is more sensitive than microcoulometric detection; practical lower limits in the ppt (B1677978) range for 1-liter water samples. | usgs.gov |

| Dichlorprop and other chlorinated acids | Diazomethane | Electron Capture (ECD) | EPA Method 515.1; judged acceptable for quantitative analysis of dichlorprop in drinking water. | nih.gov |

| Dichlorprop-P, 2,4-Dichlorophenol (B122985), 2,4-Dichloroanisole | BF₃/Methanol | Mass Spectrometry (MS) | Method for determining residues in soil, involving methylation before GC/MS analysis. | epa.govepa.gov |

| 2,4-D | BCl₃/2-chloroethanol | Electron Capture (ECD), Mass Spectrometry (MS) | Alternative, safer derivatization; 2-chloroethyl ester provides a better signal-to-noise ratio than the methyl ester. | nih.gov |

Mass Spectrometry (MS) Applications

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful tool for the analysis of this compound. It offers unparalleled sensitivity and specificity, making it ideal for trace-level detection and the identification of unknown compounds.

LC-MS/MS has become a preferred method for analyzing acidic herbicides in environmental samples, largely replacing GC-MS due to its ease of use and reduced need for sample preparation, as derivatization is often not required. lcms.cz This technique allows for the direct injection of water samples, providing a rapid and highly sensitive analysis. lcms.cz

Methods have been developed for the determination of dichlorprop (often abbreviated as 2,4-DP) and other acidic herbicides in soil and water matrices. epa.govresearchgate.net For soil analysis, an LC-MS/MS method has achieved a limit of quantitation (LOQ) of 0.01 mg/kg. epa.gov In water analysis, LC-MS/MS methods can reach extremely low detection limits. One study reported a method detection limit (LOD) of 0.003 µg/L for dichlorprop in water samples after solid-phase extraction (SPE). researchgate.net Another application note describes a method capable of detecting various acidic herbicides in drinking and surface water spiked at 0.02 µg/L, which is well below the typical regulatory limits. lcms.cz The high selectivity of LC-MS/MS is achieved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. researchgate.nettdl.org

Table 3: Performance of LC-MS/MS Methods for Dichlorprop (2,4-DP) and Related Herbicides

| Matrix | Analyte(s) | Sample Preparation | Detection Limit | Recovery | Reference |

|---|---|---|---|---|---|

| Soil | Dichlorprop-p (2,4-DP-p) | Hydrolysis, Acidification, Extraction | LOQ: 0.01 mg/kg | Not specified | epa.gov |

| Water | Dichlorprop (2,4-DP) and other acid herbicides | Solid-Phase Extraction (SPE) | LOD: 0.003 µg/L | 70-120% in surface water | researchgate.net |

| Drinking & Surface Water | Acidic herbicides (including propanoic acid derivatives) | Direct large volume injection | Spiked samples detected at 0.02 µg/L | 88% to 120% | lcms.cz |

| Kidney Tissue | 2,4-D, MCPA, Mecoprop | Soxhlet extraction, SPE cleanup | LOD: 0.02 mg/kg | 82 to 93% | nih.gov |

Mass spectrometry is indispensable for the structural elucidation and identification of the transformation products of this compound in the environment and in biological systems. Both GC-MS and LC-MS/MS are employed for this purpose.

A study utilizing LC-MS/MS successfully identified 2,4-dichlorophenol as a degradation product of dichlorprop in surface water samples. bac-lac.gc.ca Similarly, GC-MS has been used to identify metabolites of the closely related herbicide mecoprop, with 4-chloro-2-methylphenol (B52076) being identified as a key intermediate in its degradative pathway. oup.com Analytical methods designed for the parent compound can also be adapted to detect its expected metabolites; for example, a GC/MS method for Dichlorprop-P in soil also included its metabolites 2,4-Dichlorophenol and 2,4-Dichloroanisole. epa.gov The fundamental capability of MS to identify metabolites by tracking labeled isotopes has been demonstrated in studies of propanoic acid oxidation, providing a powerful tool for elucidating metabolic pathways. nih.gov

Immunoanalytical Techniques: Development and Application of Immunoassays

Immunoanalytical techniques, or immunoassays, offer a rapid, sensitive, and often portable alternative to traditional chromatographic methods for screening large numbers of samples. hh-ra.orgnih.gov These methods are based on the highly specific binding interaction between an antibody and its target antigen (in this case, the herbicide). Most development in this area has focused on the more widely used 2,4-dichlorophenoxyacetic acid (2,4-D), but the principles are directly applicable to dichlorprop, and antibodies may exhibit cross-reactivity.

Various immunoassay formats have been developed, including:

Enzyme-Linked Immunosorbent Assay (ELISA): This is a common format where an enzyme-labeled component is used to produce a colorimetric or chemiluminescent signal. hh-ra.org

Radioimmunoassay (RIA): This format utilizes a radiolabeled component for detection. hh-ra.org

Fluorescence Immunoassay: These assays use fluorescent labels. A flow immunoassay using this principle has been developed for 2,4-D with a dynamic range of 0.1-100 µg/L. nih.gov Another method, the fluorescence polarization immunoassay (FPIA), has been used for the rapid detection of 2,4-D in water and juice samples, with a detection limit of 0.4 ng/mL in water. nih.gov

Electrochemical Immunosensors: These devices combine the selectivity of an immunoassay with the high sensitivity of an electrochemical transducer. cambridgepublish.comcambridgepublish.com A competitive immunoassay format is often used, where the target analyte in the sample competes with a labeled or immobilized version of the analyte for a limited number of antibody binding sites. cambridgepublish.comcambridgepublish.com An electrochemical immunosensor for 2,4-D reported a detection limit of 0.01 mg/L. cambridgepublish.comcambridgepublish.com

A key characteristic of any immunoassay is its specificity, or cross-reactivity with structurally related compounds. While highly specific antibodies can be generated, some may show cross-reactivity with compounds of similar structure, which can be both a limitation and an advantage, allowing for the detection of a class of compounds. nih.gov

Advanced Sample Preparation and Extraction Methods from Complex Matrices (Soil, Water, Plant Tissues)

The accurate quantification of this compound, also known as Dichlorprop, in environmental and biological samples is contingent upon effective sample preparation. Complex matrices such as soil, water, and plant tissues contain a multitude of interfering substances that can affect the accuracy and sensitivity of analytical instruments. Therefore, advanced extraction and cleanup methodologies are essential to isolate the target analyte, remove interferences, and concentrate the sample for precise measurement. Key techniques employed include solid-phase extraction (SPE), variations of liquid-liquid extraction (LLE) like salting-out assisted liquid-liquid extraction (SALLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Extraction from Soil Matrices

Soil presents a significant challenge due to its complex and variable composition, including organic matter, clays, and minerals, which can strongly adsorb Dichlorprop. Effective extraction requires methods that can efficiently desorb the analyte from soil particles while minimizing the co-extraction of interfering compounds.

A common approach involves an initial solvent extraction, often enhanced by physical means, followed by a cleanup step. For instance, soil samples can be extracted with a mixture of solvents like acetic acid in methanol and water. epa.gov To improve the extraction efficiency from the solid matrix, techniques such as ultrasound-assisted extraction (UAE) are employed. epa.govresearchgate.net The high-frequency sound waves generate cavitation bubbles, and their collapse near the soil particles facilitates the release of the analyte into the solvent. youtube.com

Following the initial extraction, a cleanup procedure is necessary. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. The crude extract is passed through a cartridge containing a solid adsorbent (the stationary phase), which retains either the analyte or the impurities. For Dichlorprop, a C18 (octadecyl) bonded silica (B1680970) sorbent is often used. epa.gov After loading the sample, the cartridge is washed to remove interferences, and then the analyte is eluted with a small volume of an appropriate solvent. In some methods, particularly for analysis by gas chromatography, a derivatization step is performed, for example, methylation with BF₃/methanol, to convert the acidic herbicide into a more volatile ester. epa.gov

A multi-step method detailed for Dichlorprop-P in soil involves:

Extraction: Sequential extraction with 5% acetic acid in methanol, 5% acetic acid in 1:1 methanol:water, and 10% acetone (B3395972) in a basic buffer, aided by sonication and centrifugation. epa.gov

Cleanup: The combined extracts are diluted, acidified to a pH <2, and passed through a C18 SPE cartridge. epa.gov

Elution: The analyte is eluted from the SPE cartridge using a methanol/acetone mixture. epa.gov

Below is a table summarizing key aspects of an advanced extraction method for phenoxy acid herbicides from soil.

| Step | Procedure | Reagents/Materials | Purpose | Reference |

|---|---|---|---|---|

| Hydrolysis (Optional) | Samples are heated with sodium hydroxide (B78521) solution overnight. | Sodium hydroxide, Methanol | To release bound residues and hydrolyze esters to the parent acid. | epa.gov |

| Extraction | The sample is mixed with an extraction solvent and subjected to shaking or sonication. | Acetonitrile/Methanol or Acetic Acid solutions | To transfer the analyte from the soil matrix into the liquid phase. | epa.govepa.gov |

| Cleanup / Purification | The extract is passed through a solid-phase extraction (SPE) cartridge or cleaned using dispersive sorbents. | C18 SPE Cartridge; or Magnesium sulfate (B86663), graphitized carbon black (GCB), aluminum oxide | To remove co-extracted matrix interferences like organic matter and lipids. | epa.govepa.gov |

| Final Preparation | The cleaned extract is evaporated and reconstituted in a suitable solvent for analysis. | Water with formic acid | To prepare the final sample in a solvent compatible with the analytical instrument (e.g., LC-MS/MS). | epa.gov |

Extraction from Water Matrices

For aqueous samples, the primary goals are to concentrate the analyte, which is often present at trace levels, and to remove dissolved organic and inorganic materials.

Solid-Phase Extraction (SPE) is the most common and effective technique for water samples. nih.gov Large volumes of water (e.g., 200-500 mL) are passed through an SPE cartridge. usda.gov As Dichlorprop is an acidic herbicide, the pH of the water sample is typically adjusted to a value below its pKa (around 2-3) to ensure it is in its neutral, less polar form, which enhances its retention on non-polar sorbents like C18 or polymeric phases. usda.gov After sample loading, the cartridge is washed with purified water and then eluted with a small volume of an organic solvent like methanol or acetonitrile. This process can achieve high concentration factors.

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) has emerged as a simpler and faster alternative to traditional LLE and SPE. deswater.com This method involves adding a water-miscible organic solvent (e.g., acetonitrile) to the aqueous sample, followed by the addition of a salt (e.g., sodium chloride). deswater.com The high salt concentration decreases the solubility of the organic solvent in the water, causing the formation of two distinct phases. The Dichlorprop partitions into the organic layer, which can then be directly analyzed. Optimization of parameters such as the type and amount of solvent and salt, and the pH of the sample is crucial for achieving high extraction efficiency. deswater.com Research on the related compound 2,4-D has shown recovery percentages between 95.98% and 115% using an optimized SALLE method. deswater.com

Another advanced technique is supramolecular solvent-based microextraction (SUSME) , which uses a solvent made of reverse aggregates of a surfactant (e.g., dodecanoic acid) for extraction, achieving high concentration factors with minimal solvent use. nih.gov For Dichlorprop in water, this method has yielded recoveries of approximately 75% and quantification limits as low as 4 ng/L. nih.gov

| Method | Principle | Key Parameters | Typical Recovery | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent from a large volume of water and then eluted with a small volume of solvent. | Sorbent type (e.g., C18, polymeric), sample pH (< pKa), elution solvent (e.g., methanol). | >80% | nih.govusda.gov |

| Salting-Out Assisted LLE (SALLE) | A water-miscible solvent (acetonitrile) is phase-separated from the sample by adding salt. | Solvent volume, salt type and concentration, sample pH. | 96-115% (for 2,4-D) | deswater.com |

| Supramolecular Solvent Microextraction (SUSME) | Extraction into a solvent composed of surfactant aggregates, followed by re-extraction. | Solvent composition (e.g., dodecanoic acid), pH, centrifugation. | ~75% | nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned into an immiscible organic solvent. | Sample acidification (pH < 2), extraction solvent (e.g., ethyl acetate), multiple extractions. | 80-100% (for 2,4-D) | semanticscholar.org |

Extraction from Plant Tissues

Plant tissues are highly complex, containing pigments, sugars, organic acids, fats, and waxes that can interfere significantly with analysis. The QuEChERS method is a streamlined and highly effective approach that has been adapted for the extraction of acidic pesticides like Dichlorprop from various plant-based matrices, including cereals and other food products. acs.orgnih.govresearchgate.net

The standard QuEChERS protocol consists of two main stages:

Extraction and Partitioning: The homogenized sample is first hydrated with water, followed by the addition of an organic solvent, typically acetonitrile. A mixture of salts (commonly anhydrous magnesium sulfate and sodium chloride) is then added. Shaking and centrifugation cause the separation of an aqueous layer, the solid plant material, and the acetonitrile layer containing the analytes. For acidic herbicides, the process is often modified by using acidified acetonitrile or by performing an alkaline hydrolysis step prior to extraction to release any conjugated residues. acs.orgnih.gov

Dispersive Solid-Phase Extraction (dSPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a small amount of dSPE sorbents. Anhydrous magnesium sulfate is used to remove residual water. However, the typical QuEChERS sorbent, primary secondary amine (PSA), which removes sugars and organic acids, must be avoided for acidic pesticide analysis as it would also remove the target analyte. Therefore, modified dSPE combinations using C18 (to remove fats) and graphitized carbon black (GCB, to remove pigments) are used instead.

A study on acidic herbicides in cereals utilized a modified QuEChERS approach that incorporated an alkaline hydrolysis step to release bound compounds, achieving mean recoveries between 90% and 120%. nih.govresearchgate.net

| Step | Procedure | Reagents | Purpose | Reference |

|---|---|---|---|---|

| Sample Homogenization | The sample is cryogenically milled or blended to a uniform consistency. | - | To ensure a representative sample and increase extraction surface area. | acs.org |

| Hydrolysis (Optional) | The homogenized sample is treated with sodium hydroxide at a controlled temperature (e.g., 40°C for 30 min). | Sodium hydroxide (NaOH) | To cleave esters and conjugates, releasing the parent Dichlorprop acid. | acs.orgnih.gov |

| Extraction/Partitioning | Acetonitrile and a salt mixture are added to the sample, then shaken vigorously and centrifuged. | Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl) | To extract the analyte into the acetonitrile layer and induce phase separation. | acs.org |

| dSPE Cleanup | An aliquot of the acetonitrile extract is mixed with sorbents and centrifuged. | MgSO₄, C18 sorbent, Graphitized Carbon Black (GCB) | To remove remaining water, non-polar interferences (fats), and pigments. PSA is avoided. | acs.org |

Herbicide Resistance in Plants to 2 3,4 Dichlorophenoxy Propanoic Acid

Characterization of Resistant Plant Biotypes

The identification and characterization of herbicide-resistant plant biotypes are foundational to developing effective management strategies. A biotype is a group of plants within a species that possesses biological traits not common to the whole population. The primary method for characterizing a resistant biotype is through dose-response assays conducted under controlled conditions.

In these assays, seeds from a suspected resistant population and a known susceptible population are grown, and seedlings are treated with a range of herbicide doses. The effective dose required to cause 50% mortality or growth reduction (ED50) is determined for both populations. The level of resistance is quantified by calculating a Resistance Factor (RF), which is the ratio of the ED50 of the resistant population to the ED50 of the susceptible population.

For instance, a study on wild radish (Raphanus raphanistrum) that underwent just four generations of selection with low doses of the phenoxy herbicide 2,4-D demonstrated an 8.6-fold increase in resistance. uwa.edu.au The initial susceptible population had a 50% lethal dose (LD50) of 25 mL/ha, whereas the selected resistant population required 220 mL/ha to achieve the same level of control. uwa.edu.au This quantitative approach allows researchers to confirm resistance and measure its magnitude, which is crucial for making informed decisions about weed control.

Mechanisms of Resistance to ACCase-Inhibiting Herbicides